REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:16])[CH2:17][CH2:18][C:19]1=[O:15].[Br:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[C:7](=[O:8])[O:6][CH2:5]2.[C:21]([Cl:22])([Cl:23])([Cl:24])[Cl:25].[OH2:20].[W:26]>>[Br:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[C:7](=[O:8])[O:6][CH:5]2[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2cc(Br)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[W]
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Name
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Type
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product
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Smiles
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O=C1OC(O)c2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |